molecular formula C18H14ClF3NO6- B13792942 2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate

2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate

Cat. No.: B13792942
M. Wt: 432.8 g/mol
InChI Key: WNFGFYWGUXABIS-UHFFFAOYSA-M
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Description

2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chloro, trifluoromethyl, and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours . The resulting intermediate is then subjected to further reactions to introduce the nitro and ester functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like dichloromethane and conditions such as elevated temperatures and inert atmospheres are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds like fomesafen and acifluorfen.

Properties

Molecular Formula

C18H14ClF3NO6-

Molecular Weight

432.8 g/mol

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate

InChI

InChI=1S/C18H15ClF3NO6/c1-3-17(2,16(24)25)29-15-9-11(5-6-13(15)23(26)27)28-14-7-4-10(8-12(14)19)18(20,21)22/h4-9H,3H2,1-2H3,(H,24,25)/p-1

InChI Key

WNFGFYWGUXABIS-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C(=O)[O-])OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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